![molecular formula C11H19F3N2O2 B6336198 6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 1273564-15-0](/img/structure/B6336198.png)

6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

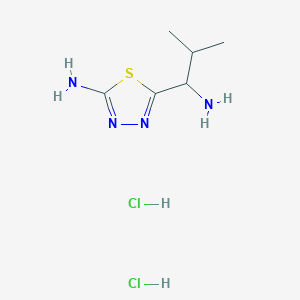

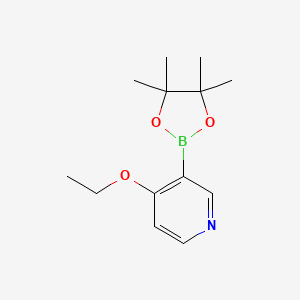

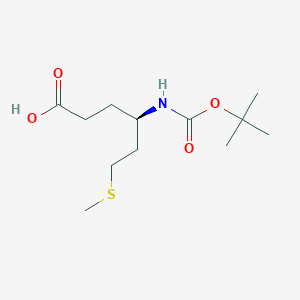

6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2 . It is related to other compounds such as 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester and tert-Butyl 1,4-diazepane-1-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered diazepane ring with a trifluoromethyl group at the 6-position and a carboxylic acid tert-butyl ester group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.276 Da . Other physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .科学的研究の応用

Synthesis of Saturated Fused Heterocycles

One application involves the intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, which leads to the formation of tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate. This compound is a key intermediate for synthesizing N-substituted diazepines with a fused pyrrole ring, highlighting its importance in the development of new pharmaceuticals (Moskalenko & Boev, 2014).

Practical Synthesis for Rho–Kinase Inhibitors

Another significant application is the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which serves as a key intermediate for the Rho–kinase inhibitor K-115. This synthesis is vital for mass production, demonstrating the compound's utility in therapeutic drug development (Gomi et al., 2012).

Development of tert-Butylating Agents

The development of new tert-butylating agents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), for the tert-butylation of alcohols and carboxylic acids, is another application. These agents facilitate the synthesis of tert-butyl ethers and esters, which are pivotal in protecting group chemistry, further underscoring the versatile applications of such compounds in organic synthesis (Yamada et al., 2016).

Esterification of Carboxylic Acids

Moreover, the compound has been utilized in the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones. This method extends the range of diazoalkanes available for esterification, offering a safer, efficient alternative for synthesizing esters, which are fundamental in the development of various organic molecules (Furrow & Myers, 2004).

Fluorination of Carboxylic Esters

The use of tert-butyl esters in the synthesis of distally fluorinated ketones through cyclopropane ring cleavage reactions highlights another critical area of research. This approach enables the introduction of fluorinated groups into organic molecules, which is crucial for modifying the physical, chemical, and biological properties of potential drug candidates (Konik et al., 2017).

特性

IUPAC Name |

tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQGBNGEHCBHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)